molecular formula C7H10NO4- B1264300 (5S)-5-(carboxymethyl)-L-proline(1-)

(5S)-5-(carboxymethyl)-L-proline(1-)

Cat. No. B1264300
M. Wt: 172.16 g/mol
InChI Key: LIZWYFXJOOUDNV-WHFBIAKZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-5-(carboxymethyl)-L-proline(1-) is an alpha-amino-acid anion that is the conjugate base of (2S,5S)-5-carboxymethylproline, obtained by deprotonation of the two carboxy groups and protonation of the endocyclic amino group. It is a conjugate base of a (5S)-5-(carboxymethyl)-L-proline.

Scientific Research Applications

Biosynthesis of Beta-Lactam Antibiotics

(5S)-5-(Carboxymethyl)-L-proline(1-) is integral in the biosynthesis of the simplest carbapenem beta-lactam antibiotic, (5R)-carbapen-2-em-3-carboxylic acid. This compound is produced by the carA, carB, and carC gene products in Erwinia carotovora. Carbapenam synthetase, encoded by CarA, catalyzes the formation of (3S,5S)-carbapenam-3-carboxylic acid from (2S,5S)-5-carboxymethyl proline, a crucial step in antibiotic synthesis (Gerratana, Stapon, & Townsend, 2003). Similarly, the role of CarC in the stereoinversion process from L-proline to (5R)-carbapenem in beta-lactam antibiotics has been studied, providing insights into the transformation of L-proline derivatives (Stapon, Li, & Townsend, 2003).

Proline Metabolism and Stress Tolerance

Research on L-proline and its analogs, such as (5S)-5-(Carboxymethyl)-L-proline(1-), has highlighted their role in protein folding and stress responses. Proline biosynthesis pathways have been identified, with pyrroline-5-carboxylate reductase (P5CR) being a key enzyme in converting delta1-pyrroline-5-carboxylate (P5C) to L-proline (Nocek et al., 2005). Studies have also linked proline and its analogs to heat stress tolerance in crops, suggesting a protective role against environmental challenges (Kavi Kishor et al., 2022).

Enzymatic Reactions and Substrate Specificity

The interaction of 5-oxo-L-prolinase with various analogs of 5-oxo-L-proline, including (5S)-5-(Carboxymethyl)-L-proline(1-), provides insights into enzyme-substrate specificity and reactions in biological systems (Williamson & Meister, 1982). Additionally, the inhibition of 5-oxoprolinase by 2-imidazolidone-4-carboxylic acid, an analog of (5S)-5-(Carboxymethyl)-L-proline(1-), helps understand enzyme inhibition mechanisms (van der Werf, Stephani, Orlowski, & Meister, 1973).

Synthesis and Properties of Polypeptides

Research on the synthesis of high molecular weight polypeptides containing proline and its analogs, like (5S)-5-(Carboxymethyl)-L-proline(1-), contributes to understanding the structure and conformation of synthetic polypeptides (Iizuka, Uchida, Wakamatsu, & Ōya, 1993).

Biocatalysis and Functionalized Prolines

The biocatalytic versatility of enzymes like carboxymethylproline synthases (CMPSs) in the preparation of functionalized 5-carboxymethylproline derivatives illustrates the potential of (5S)-5-(Carboxymethyl)-L-proline(1-) in producing new biochemical compounds (Hamed et al., 2012).

properties

Product Name

(5S)-5-(carboxymethyl)-L-proline(1-)

Molecular Formula

C7H10NO4-

Molecular Weight

172.16 g/mol

IUPAC Name

(2S,5S)-5-(carboxylatomethyl)pyrrolidin-1-ium-2-carboxylate

InChI

InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/p-1/t4-,5-/m0/s1

InChI Key

LIZWYFXJOOUDNV-WHFBIAKZSA-M

Isomeric SMILES

C1C[C@H]([NH2+][C@@H]1CC(=O)[O-])C(=O)[O-]

Canonical SMILES

C1CC([NH2+]C1CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-5-(carboxymethyl)-L-proline(1-)
Reactant of Route 2
(5S)-5-(carboxymethyl)-L-proline(1-)
Reactant of Route 3
(5S)-5-(carboxymethyl)-L-proline(1-)

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